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Introduction
Bacterial invasion of host cells is a critical step in the pathogenesis of many infectious

diseases. This process is often mediated by a class of surface-exposed proteins known as

invasins. These proteins engage with host cell receptors, triggering signaling cascades that

lead to cytoskeletal rearrangements and subsequent bacterial uptake. The archetypal invasin
is from Yersinia spp., but a diverse array of invasin homologues exists across various

pathogenic bacteria, each with unique structural features and host specificities. Understanding

the molecular mechanisms of these invasin homologues is paramount for the development of

novel anti-infective therapies. This guide provides a comprehensive overview of key invasin
homologues, their mechanisms of action, quantitative data on their interactions, detailed

experimental protocols for their study, and visualizations of the signaling pathways they

highjack.

Core Invasin Homologues and their Characteristics
Several pathogenic bacteria utilize invasin or invasin-like proteins to mediate host cell entry.

While they share the common function of facilitating invasion, their structures, host receptors,

and signaling mechanisms can vary significantly.

Yersinia spp. - Invasin (Inv)
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The invasin protein of Yersinia enterocolitica and Yersinia pseudotuberculosis is one of the

most well-characterized invasins. It is a 103-kDa outer membrane protein that mediates

bacterial entry into non-phagocytic cells, particularly M cells of the Peyer's patches.[1] Invasin
expression is regulated by temperature, with maximal expression at 23°C, and is also

influenced by the growth phase.[2] However, in some pathogenic strains like Y. enterocolitica

serotype O:3, invasin production is constitutive and enhanced.[3]

Host Receptor and Binding: Invasin binds with high affinity to several members of the β1

integrin family of cell adhesion molecules.[1] This interaction is significantly stronger than the

binding of the natural ligands for these receptors, such as fibronectin.

Listeria monocytogenes - Internalins (InlA and InlB)
Listeria monocytogenes, a foodborne pathogen, utilizes a family of surface proteins called

internalins to invade a variety of host cells. The two most prominent members are Internalin A

(InlA) and Internalin B (InlB).

InlA: This protein is crucial for the invasion of intestinal epithelial cells. It specifically binds to

E-cadherin on the host cell surface.[4][5] The binding affinity of wild-type InlA to human E-

cadherin is relatively weak.[6]

InlB: InlB mediates the invasion of other cell types, including hepatocytes, fibroblasts, and

endothelial cells, by binding to the hepatocyte growth factor receptor, Met.

Salmonella enterica - SipB and SipC
Salmonella enterica employs a type III secretion system (T3SS) to inject effector proteins

directly into the host cell cytoplasm, which then mediate bacterial uptake. SipB and SipC are

two of these crucial effector proteins. They are translocated into the host cell and are essential

for invasion.[7] SipC has been shown to have actin-nucleating and bundling activities, directly

manipulating the host cytoskeleton to facilitate bacterial entry.

Shigella flexneri - IpaB and IpaC
Similar to Salmonella, Shigella flexneri utilizes a T3SS to deliver effector proteins into host

cells. IpaB and IpaC are key components of the translocon pore that inserts into the host cell

membrane. IpaC also functions as an effector protein, inducing actin polymerization and the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 20 Tech Support

https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC46954/
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2021.631426/full
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3131269/
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC46954/
https://pubmed.ncbi.nlm.nih.gov/20443727/
https://www.merckmillipore.com/NI/es/tech-docs/paper/1526865
https://scholarworks.utrgv.edu/cgi/viewcontent.cgi?params=/context/bio_fac/article/1253/&path_info=pdf.pdf
https://www.protocols.io/view/gentamicin-protection-assay-intracellular-survival-j8nlkkkxxl5r/v1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


formation of membrane ruffles that engulf the bacterium.[8][9][10] This process is dependent on

the recruitment and activation of the host tyrosine kinase Src.[10][11]

Other Notable Invasin Homologues
Bartonella henselae - Bartonella adhesin A (BadA): This is a very large, trimeric

autotransporter adhesin that mediates adhesion to extracellular matrix proteins like

fibronectin and collagen, as well as to endothelial cells.[12][13][14][15][16]

Escherichia coli (Enteropathogenic - EPEC) - Intimin: This outer membrane adhesin binds to

the translocated intimin receptor (Tir), a protein that the bacterium itself injects into the host

cell membrane via a T3SS.[8][17][18][19][20] This interaction is essential for the formation of

actin-rich pedestals, a hallmark of EPEC infection.

Neisseria gonorrhoeae - Opa proteins: These are a family of phase-variable outer membrane

proteins that mediate adhesion and invasion by binding to members of the carcinoembryonic

antigen-related cell adhesion molecule (CEACAM) family of receptors on human cells.[9][21]

[22][23][24]

Quantitative Data on Invasin Homologue
Interactions
The following table summarizes available quantitative data on the binding affinities and

functional outcomes of various invasin-host receptor interactions.
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Bacterial
Species

Invasin
Homolog
ue

Host
Receptor

Binding
Affinity
(Kd)

Invasion
Efficiency
(% of
inoculum
)

Cell Line
Referenc
e(s)

Yersinia

enterocoliti

ca

Invasin

(Inv)

β1

integrins

High

affinity

~0.1% -

1%
HEp-2 [1][25]

Listeria

monocytog

enes

Internalin A

(InlA)
E-cadherin 8 ± 4 µM ~0.06% Caco-2 [6]

Listeria

monocytog

enes

Internalin A

(InlA)
E-cadherin -

~15%

(clinical

isolates)

Vero [11]

Salmonella

Typhimuriu

m

T3SS-

dependent
- -

~0.1% -

1%

HeLa,

Caco-2
[26]

Shigella

flexneri

T3SS-

dependent
- -

~0.1% -

1%
HeLa, TC7 [27]

Note: Invasion efficiency can vary significantly depending on the bacterial strain, host cell line,

and experimental conditions. The values presented here are approximate and intended for

comparative purposes.

Experimental Protocols
Detailed methodologies are crucial for the reproducible study of bacterial invasion. The

following are step-by-step protocols for the widely used gentamicin protection assay to quantify

bacterial invasion for several key pathogens.

Protocol 1: Gentamicin Protection Assay for Yersinia
enterocolitica Invasion of HEp-2 Cells
This protocol is adapted from established methods for quantifying Yersinia invasion.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 20 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC46954/
https://journals.asm.org/doi/pdf/10.1128/iai.56.5.1242-1248.1988
https://scholarworks.utrgv.edu/cgi/viewcontent.cgi?params=/context/bio_fac/article/1253/&path_info=pdf.pdf
https://pubmed.ncbi.nlm.nih.gov/16410027/
https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2018.00273/full
https://bio-protocol.org/en/bpdetail?id=3292&type=0
https://pmc.ncbi.nlm.nih.gov/articles/PMC3131269/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

HEp-2 cells (ATCC CCL-23)

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

Yersinia enterocolitica strain

Luria-Bertani (LB) broth

Phosphate Buffered Saline (PBS), sterile

Trypsin-EDTA (0.25%)

Gentamicin solution (100 µg/mL in DMEM)

Triton X-100 solution (1% in sterile water)

24-well tissue culture plates

LB agar plates

Procedure:

Cell Culture:

Seed HEp-2 cells in 24-well plates at a density of 2 x 10^5 cells per well in DMEM with

10% FBS.

Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for the formation of a

confluent monolayer.

Bacterial Culture:

Inoculate a single colony of Y. enterocolitica into 5 mL of LB broth.

Grow overnight at 26°C with shaking.

Infection:
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Wash the HEp-2 cell monolayers twice with sterile PBS.

Replace the medium with 0.5 mL of pre-warmed serum-free DMEM.

Dilute the overnight bacterial culture in serum-free DMEM to achieve a Multiplicity of

Infection (MOI) of 10-100 bacteria per cell.

Add 0.5 mL of the bacterial suspension to each well.

Centrifuge the plates at 500 x g for 5 minutes to synchronize the infection.

Incubate for 90 minutes at 37°C in a 5% CO2 atmosphere.

Gentamicin Treatment:

Aspirate the medium and wash the cells three times with sterile PBS to remove

extracellular bacteria.

Add 1 mL of DMEM containing 100 µg/mL gentamicin to each well.

Incubate for 1 hour at 37°C in a 5% CO2 atmosphere to kill any remaining extracellular

bacteria.

Cell Lysis and Bacterial Enumeration:

Aspirate the gentamicin-containing medium and wash the cells three times with sterile

PBS.

Add 200 µL of 1% Triton X-100 to each well to lyse the HEp-2 cells.

Incubate for 10 minutes at room temperature.

Resuspend the lysate by pipetting up and down.

Perform serial dilutions of the lysate in sterile PBS and plate on LB agar plates.

Incubate the plates overnight at 26°C.

Count the Colony Forming Units (CFU) to determine the number of intracellular bacteria.
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Protocol 2: Gentamicin Protection Assay for Listeria
monocytogenes Invasion of Caco-2 Cells
This protocol is a standard method for assessing Listeria invasion into intestinal epithelial cells.

[5][6][28][29]

Materials:

Caco-2 cells (ATCC HTB-37)

Minimum Essential Medium (MEM) with 20% FBS

Listeria monocytogenes strain

Brain Heart Infusion (BHI) broth

PBS, sterile

Trypsin-EDTA (0.25%)

Gentamicin solution (50 µg/mL in MEM)

Triton X-100 solution (0.1% in sterile water)

24-well tissue culture plates

BHI agar plates

Procedure:

Cell Culture:

Seed Caco-2 cells in 24-well plates at a density of 1 x 10^5 cells per well in MEM with

20% FBS.

Grow for 48-72 hours at 37°C in a 5% CO2 atmosphere until a confluent monolayer is

formed.
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Bacterial Culture:

Inoculate a single colony of L. monocytogenes into 5 mL of BHI broth.

Grow overnight at 37°C without shaking.

Infection:

Wash the Caco-2 cell monolayers twice with sterile PBS.

Replace the medium with 0.5 mL of pre-warmed serum-free MEM.

Dilute the overnight bacterial culture in serum-free MEM to achieve an MOI of 10-50.

Add 0.5 mL of the bacterial suspension to each well.

Incubate for 1 hour at 37°C in a 5% CO2 atmosphere.

Gentamicin Treatment:

Aspirate the medium and wash the cells three times with sterile PBS.

Add 1 mL of MEM containing 50 µg/mL gentamicin to each well.

Incubate for 1.5 hours at 37°C in a 5% CO2 atmosphere.

Cell Lysis and Bacterial Enumeration:

Aspirate the gentamicin-containing medium and wash the cells three times with sterile

PBS.

Add 500 µL of 0.1% Triton X-100 to each well.

Incubate for 5 minutes at 37°C.

Resuspend the lysate and perform serial dilutions in sterile PBS.

Plate on BHI agar plates and incubate for 24-48 hours at 37°C.
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Count the CFU to determine the number of intracellular bacteria.

Protocol 3: Gentamicin Protection Assay for Salmonella
Typhimurium Invasion of HeLa Cells
This is a widely used protocol to measure the invasive capacity of Salmonella.[2][7][10][26][30]

[31][32][33][34]

Materials:

HeLa cells (ATCC CCL-2)

DMEM with 10% FBS

Salmonella Typhimurium strain

LB broth

PBS, sterile

Trypsin-EDTA (0.25%)

Gentamicin solution (100 µg/mL in DMEM)

Triton X-100 solution (0.1% in sterile PBS)

24-well tissue culture plates

LB agar plates

Procedure:

Cell Culture:

Seed HeLa cells in 24-well plates at a density of 1 x 10^5 cells per well in DMEM with 10%

FBS.

Incubate overnight at 37°C in a 5% CO2 atmosphere.
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Bacterial Culture:

Inoculate a single colony of S. Typhimurium into 5 mL of LB broth.

Grow overnight at 37°C with shaking.

Infection:

Wash the HeLa cell monolayers twice with sterile PBS.

Replace the medium with 0.5 mL of pre-warmed serum-free DMEM.

Dilute the overnight bacterial culture in serum-free DMEM to achieve an MOI of 10.

Add 0.5 mL of the bacterial suspension to each well.

Centrifuge at 600 rpm for 10 minutes.

Incubate for 25 minutes at 37°C in a 5% CO2 atmosphere.

Gentamicin Treatment:

Aspirate the medium and wash the cells three times with sterile PBS.

Add 1 mL of DMEM containing 100 µg/mL gentamicin to each well.

Incubate for 1 hour at 37°C in a 5% CO2 atmosphere.

Cell Lysis and Bacterial Enumeration:

Aspirate the gentamicin-containing medium and wash the cells three times with sterile

PBS.

Add 1 mL of 0.1% Triton X-100 in PBS to each well.

Incubate for 10 minutes at room temperature.

Resuspend the lysate and perform serial dilutions in sterile PBS.
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Plate on LB agar plates and incubate overnight at 37°C.

Count the CFU.

Protocol 4: Gentamicin Protection Assay for Shigella
flexneri Invasion of TC7 Cells
This protocol is designed for the study of Shigella invasion into intestinal epithelial cells.[27][35]

[36][37]

Materials:

TC7 cells (a subclone of Caco-2)

DMEM with 10% FBS and 1% non-essential amino acids

Shigella flexneri strain

Tryptic Soy Broth (TSB)

Congo red agar plates

PBS, sterile

Trypsin-EDTA (0.25%)

Gentamicin solution (50 µg/mL in DMEM)

Sodium deoxycholate solution (0.5% in PBS)

6-well tissue culture plates

TSB agar plates

Procedure:

Cell Culture:

Seed TC7 cells in 6-well plates at a density of 5 x 10^5 cells per well.
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Incubate for 48 hours at 37°C in a 10% CO2 atmosphere.

Bacterial Culture:

Streak S. flexneri on a Congo red agar plate and incubate overnight at 37°C.

Inoculate a single red colony into 10 mL of TSB and grow overnight at 37°C with shaking.

Subculture the bacteria in fresh TSB and grow to an OD600 of 0.3-0.4.

Infection:

Wash the TC7 cell monolayers three times with sterile PBS.

Resuspend the bacterial pellet in pre-warmed serum-free DMEM.

Infect the cells at an MOI of 100.

Centrifuge the plates at 700 x g for 10 minutes.

Incubate for 1 hour at 37°C in a 10% CO2 atmosphere.

Gentamicin Treatment:

Aspirate the medium and wash the cells three times with sterile PBS.

Add 2 mL of DMEM containing 50 µg/mL gentamicin to each well.

Incubate for 1 hour at 37°C in a 10% CO2 atmosphere.

Cell Lysis and Bacterial Enumeration:

Aspirate the gentamicin-containing medium and wash the cells three times with sterile

PBS.

Add 1 mL of 0.5% sodium deoxycholate to each well.

Incubate for 5 minutes at room temperature.
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Resuspend the lysate and perform serial dilutions in sterile PBS.

Plate on TSB agar plates and incubate overnight at 37°C.

Count the CFU.

Signaling Pathways and Visualizations
The engagement of invasin homologues with their host cell receptors initiates complex

signaling cascades that converge on the remodeling of the actin cytoskeleton.

Yersinia Invasin Signaling Pathway
Yersinia invasin binding to β1 integrins leads to the recruitment and activation of Focal

Adhesion Kinase (FAK) and Src family kinases. This triggers a downstream cascade involving

phosphatidylinositol 3-kinase (PI3K) and the activation of Rho family GTPases, such as Rac1,

which are master regulators of actin polymerization.
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Signaling cascade initiated by Yersinia invasin.
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Listeria Internalin A Signaling Pathway
Internalin A (InlA) on the surface of Listeria binds to E-cadherin on epithelial cells. This

interaction is thought to recruit components of the adherens junction, leading to the activation

of signaling pathways that involve Src kinase and the actin-nucleating Arp2/3 complex,

ultimately driving bacterial engulfment.
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Signaling cascade initiated by Listeria InlA.

Salmonella and Shigella Type III Secretion System-
Mediated Invasion
Salmonella and Shigella utilize a "trigger" mechanism of invasion, where effector proteins are

injected into the host cell to orchestrate bacterial uptake. This is in contrast to the "zipper"

mechanism employed by Yersinia and Listeria.
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General workflow of T3SS-mediated invasion.

Conclusion and Future Directions
The study of invasin homologues has provided profound insights into the intricate molecular

dialogues that occur at the host-pathogen interface. While significant progress has been made

in characterizing the invasins of prominent pathogens, the full repertoire of these virulence

factors across the bacterial kingdom remains to be explored. Future research should focus on

the identification and characterization of novel invasin homologues, the elucidation of their

precise signaling mechanisms, and the development of high-resolution structures of invasin-

receptor complexes. Such knowledge is essential for the rational design of therapeutics that

can block bacterial invasion and thus combat infectious diseases. The development of high-

throughput screening assays to identify inhibitors of invasin-mediated processes will also be a

critical step in translating this fundamental research into clinical applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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